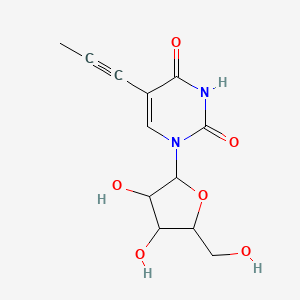
1-Pentofuranosyl-5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Netivudine is a nucleoside analogue with potent antiviral properties, specifically targeting the varicella-zoster virus. It has been investigated for its potential in treating infections such as chickenpox and shingles. Netivudine is a small molecule with the chemical formula C12H14N2O6 and belongs to the class of pyrimidine nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Netivudine is synthesized through a multi-step process involving the coupling of a pyrimidine base with a ribosyl or deoxyribosyl moiety. The synthesis typically starts with the preparation of the pyrimidine base, followed by the attachment of the ribosyl moiety through glycosylation reactions. The reaction conditions often involve the use of protecting groups to ensure selective reactions at desired positions .
Industrial Production Methods
Industrial production of netivudine involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Netivudine undergoes various chemical reactions, including:
Oxidation: Netivudine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine base.
Substitution: Substitution reactions can occur at the ribosyl moiety or the pyrimidine base, leading to the formation of different analogues
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various metabolites and analogues of netivudine, which may have different pharmacological properties. For example, oxidation can lead to the formation of 5-propynyluracil, a key metabolite of netivudine .
Scientific Research Applications
Netivudine has been extensively studied for its antiviral properties, particularly against the varicella-zoster virus. It has shown promise in clinical trials for the treatment of chickenpox and shingles. Additionally, netivudine has been investigated for its potential use in treating HIV infections due to its ability to inhibit reverse transcriptase .
In the field of chemistry, netivudine serves as a model compound for studying nucleoside analogues and their interactions with viral enzymes. In biology, it is used to understand the mechanisms of viral replication and the development of antiviral resistance. In medicine, netivudine’s efficacy and safety profile are being evaluated in various clinical settings .
Mechanism of Action
Netivudine exerts its antiviral effects by inhibiting the DNA polymerase enzyme of the varicella-zoster virus. This inhibition prevents the replication of viral DNA, thereby reducing the viral load in infected cells. The molecular target of netivudine is the DNA polymerase catalytic subunit, and its action involves the incorporation of the nucleoside analogue into the growing DNA chain, leading to chain termination .
Comparison with Similar Compounds
Netivudine is often compared with other nucleoside analogues such as acyclovir and zidovudine. While acyclovir is widely used for treating herpes simplex virus infections, netivudine has shown greater in-vitro activity against the varicella-zoster virus. Zidovudine, on the other hand, is primarily used for HIV treatment. The uniqueness of netivudine lies in its specific activity against the varicella-zoster virus and its potential for treating both chickenpox and shingles .
List of Similar Compounds
Acyclovir: Used for herpes simplex virus infections.
Zidovudine: Used for HIV treatment.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: Another antiviral used for herpesvirus infections
Properties
Molecular Formula |
C12H14N2O6 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19) |
InChI Key |
QLOCVMVCRJOTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)
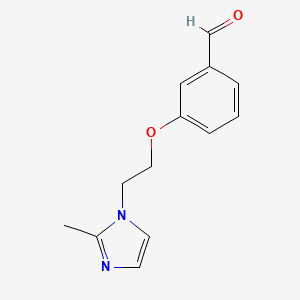
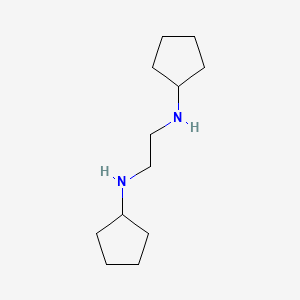
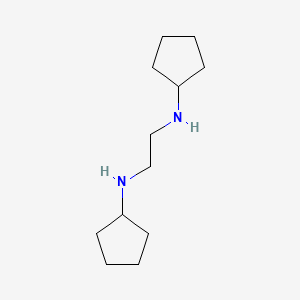

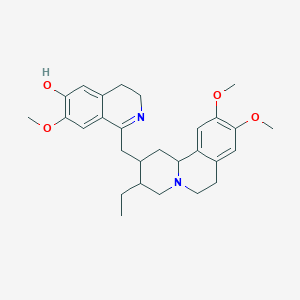
![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)
![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)

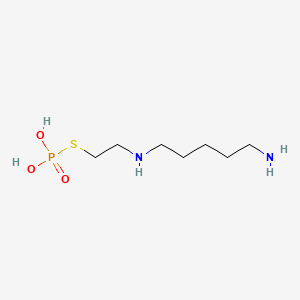
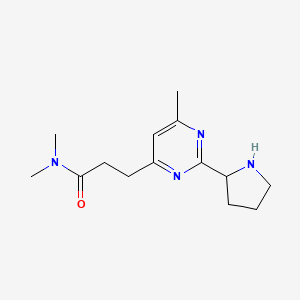
![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
